molecular formula C17H24BrN3S B12715373 1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide CAS No. 90094-32-9

1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide

Cat. No.: B12715373
CAS No.: 90094-32-9
M. Wt: 382.4 g/mol
InChI Key: DEKGQHJBZZDAKL-UHFFFAOYSA-M
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Description

1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide is a quaternary pyridinium salt. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure features a pyridinium ring substituted with a hexyl chain linked to a dimethylpyrimidinylthio group, making it a unique and versatile molecule .

Preparation Methods

The synthesis of 1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide typically involves the reaction of pyridine with a suitable alkylating agent. The process can be summarized as follows:

    Starting Materials: Pyridine, 4,6-dimethyl-2-pyrimidinylthiol, and a hexyl bromide derivative.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.

    Procedure: The pyridine is first reacted with the hexyl bromide derivative to form the intermediate hexylpyridinium bromide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide involves its interaction with cellular membranes and enzymes. The compound’s cationic nature allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby interfering with essential biochemical pathways .

Comparison with Similar Compounds

1-(6-((4,6-Dimethyl-2-pyrimidinyl)thio)hexyl)pyridinium bromide can be compared with other quaternary pyridinium salts, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

90094-32-9

Molecular Formula

C17H24BrN3S

Molecular Weight

382.4 g/mol

IUPAC Name

4,6-dimethyl-2-(6-pyridin-1-ium-1-ylhexylsulfanyl)pyrimidine;bromide

InChI

InChI=1S/C17H24N3S.BrH/c1-15-14-16(2)19-17(18-15)21-13-9-4-3-6-10-20-11-7-5-8-12-20;/h5,7-8,11-12,14H,3-4,6,9-10,13H2,1-2H3;1H/q+1;/p-1

InChI Key

DEKGQHJBZZDAKL-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NC(=N1)SCCCCCC[N+]2=CC=CC=C2)C.[Br-]

Origin of Product

United States

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